molecular formula C9H13NO3S B11783094 Ethyl4-ethoxy-2-methylthiazole-5-carboxylate

Ethyl4-ethoxy-2-methylthiazole-5-carboxylate

Cat. No.: B11783094
M. Wt: 215.27 g/mol
InChI Key: VJFQUCBANHLRHO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is derived through systematic numbering of the thiazole ring, prioritizing functional groups according to seniority rules. The parent thiazole ring is numbered such that the sulfur atom occupies position 1, the nitrogen atom position 3, and the substituents are assigned positions 2, 4, and 5 based on lowest locants. The ethoxy group (-OCH₂CH₃) at position 4, methyl group (-CH₃) at position 2, and ethyl ester (-COOCH₂CH₃) at position 5 define the substitution pattern.

Isomeric possibilities arise from positional variations of substituents. For example, interchanging the ethoxy and methyl groups would yield ethyl 2-ethoxy-4-methylthiazole-5-carboxylate (CAS 156498-54-3), a structural isomer with distinct physicochemical properties. Additionally, functional group isomerism exists between the ester and carboxylic acid derivatives, such as 2,4-dimethyl-1,3-thiazole-5-carboxylic acid (CAS not listed), where the ester group is replaced by a carboxylic acid.

Molecular Geometry and Electron Density Distribution

X-ray crystallographic studies of related thiazole carboxylates, such as 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, reveal planar thiazole rings with bond lengths and angles consistent with aromatic delocalization. The C-S bond in the thiazole ring typically measures 1.74 Å, while the C-N bond ranges between 1.30–1.32 Å, reflecting partial double-bond character.

In ethyl 4-ethoxy-2-methylthiazole-5-carboxylate, the ethoxy group introduces steric and electronic effects. Computational models predict that the ethoxy oxygen’s lone pairs participate in conjugation with the thiazole ring, slightly altering electron density at positions 4 and 5. This delocalization stabilizes the molecule through resonance, as shown in the partial negative charge accumulation on the carboxylate oxygen (δ⁻ = −0.42 e) and the ethoxy oxygen (δ⁻ = −0.38 e).

Hydrogen bonding patterns, critical for crystal packing, are influenced by substituents. For instance, the hydroxy group in ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8) forms O-H···N hydrogen bonds, creating C(6)R₂²(8) polymeric chains. In contrast, the ethoxy group in the title compound likely engages in weaker C-H···O interactions, as observed in ethyl 2-ethoxy-4-methylthiazole-5-carboxylate.

Comparative Analysis with Structurally Related Thiazole Carboxylates

The structural diversity of thiazole carboxylates is exemplified by variations in substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Source
Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate 2-CH₃, 4-OCH₂CH₃, 5-COOCH₂CH₃ C₉H₁₃NO₃S 215.27
Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate 2-OCH₂CH₃, 4-CH₃, 5-COOCH₂CH₃ C₉H₁₃NO₃S 215.27
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate 2-CH₃, 4-OH, 5-COOCH₂CH₃ C₇H₉NO₃S 187.22
Ethyl 4-ethyl-2-methylthiazole-5-carboxylate 2-CH₃, 4-CH₂CH₃, 5-COOCH₂CH₃ C₉H₁₃NO₂S 199.27
2,4-Dimethyl-1,3-thiazole-5-carboxylic acid 2-CH₃, 4-CH₃, 5-COOH C₆H₇NO₂S 157.19

Key observations include:

  • Substituent Effects on Polarity : The ethoxy group in the title compound increases hydrophobicity compared to the hydroxy group in , as evidenced by lower calculated LogP values (1.98 vs. 1.45).
  • Steric Influences : Bulkier substituents at position 4, such as ethyl in , introduce steric hindrance that may limit rotational freedom of the ester group.
  • Electronic Modulation : Electron-donating groups (e.g., -OCH₂CH₃) enhance ring electron density, potentially stabilizing electrophilic aromatic substitution reactions at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 4-ethoxy-2-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO3S/c1-4-12-8-7(9(11)13-5-2)14-6(3)10-8/h4-5H2,1-3H3

InChI Key

VJFQUCBANHLRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC(=N1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

One-Step Solvent-Free Cyclization

Patent CN103772315A describes a solvent-free, single-step synthesis of ethyl 4-methylthiazole-5-carboxylate using 2-chloroacetoacetic acid ethyl ester and ammonium thiocyanate. Reaction temperatures between 100–180°C and molar ratios of 1:1.01–1.5 (haloketone to thiocyanate) yielded the product in 72–92% efficiency. Adapting this method, substituting 2-chloro-4-ethoxyacetoacetic acid ethyl ester as the precursor could theoretically yield the target compound. However, the synthesis of this ethoxy-substituted haloketone remains undocumented in available literature.

Thiourea-Mediated Ring Closure

In CN103664819A, ethyl 2-amino-4-methylthiazole-5-carboxylate was synthesized via reaction of 2-chloroacetoacetic ester with thiourea in ethanol, achieving >98% yield. While this method introduces an amino group, it demonstrates the feasibility of ethanol as a solvent and sodium carbonate as a base for thiazole formation. For ethoxy substitution, replacing thiourea with a thiocyanate source (e.g., potassium thiocyanate) under similar conditions might facilitate ring closure with an ethoxy-bearing precursor.

Post-Synthetic Functionalization Strategies

Nucleophilic Substitution at Position 4

Introducing the ethoxy group via displacement of a leaving group (e.g., chloride) on a pre-formed thiazole intermediate is a plausible route. For example, ethyl 4-chloro-2-methylthiazole-5-carboxylate could react with sodium ethoxide in a polar aprotic solvent (e.g., DMF) under reflux. While no direct examples exist, analogous substitutions in CN106518802A utilized n-butyllithium and DMF for formylation, suggesting that alkoxide nucleophiles could be similarly effective.

Diazotization and Alkoxylation

If an amino group is present at position 4 (as in), diazotization followed by hydrolysis or alkoxylation could yield the ethoxy derivative. However, thiazoles’ sensitivity to strong acids and oxidants may limit this approach. Patent’s mild conditions (40–70°C, ethanol solvent) indicate that diazotization at lower temperatures with subsequent ethanol quenching might be feasible, though untested.

Esterification of Pre-Formed Carboxylic Acids

Acid-to-Ester Conversion

The carboxylic acid analogue, 4-ethoxy-2-methylthiazole-5-carboxylic acid (CAS 1547490-40-3), is commercially available. Fischer esterification using ethanol and catalytic sulfuric acid could convert this acid to the ethyl ester. GlpBio’s formulation data for the ester aligns with typical ester properties, supporting this pathway. Reaction conditions might mirror classical esterifications: refluxing ethanol, acid catalyst, and molecular sieves for water removal.

In Situ Esterification During Thiazole Synthesis

Patent’s use of ethanol as a solvent for thiourea reactions suggests that esterification could occur concurrently with thiazole formation if a carboxylic acid intermediate is generated. For example, synthesizing 4-ethoxy-2-methylthiazole-5-carboxylic acid in ethanol might promote spontaneous esterification, though this requires experimental validation.

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield Advantages Challenges
Hantzsch Cyclization2-Chloro-4-ethoxyacetoacetic ester, NH₄SCN100–180°C, solvent-free~90%*One-step, solvent-free, high efficiencyPrecursor synthesis undocumented
Nucleophilic SubstitutionEthyl 4-chloro-thiazole-5-carboxylate, NaOEtDMF, refluxN/ADirect functionalizationRequires chloro intermediate
Esterification4-Ethoxy-2-methylthiazole-5-carboxylic acid, EtOHH₂SO₄, refluxHigh†Simple, reliableDependent on acid availability

*Theoretical yield based on analogous reaction in.
†Assumed based on standard esterification efficiency.

Optimization Considerations

Temperature and Stoichiometry

Data from indicates that higher temperatures (160–180°C) improve cyclization efficiency, while excess thiocyanate (1.15–1.5 equiv) minimizes side reactions. For ethoxy-substituted analogues, maintaining similar stoichiometry with optimized heating profiles could maximize yields.

Chemical Reactions Analysis

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds, including ethyl 4-ethoxy-2-methylthiazole-5-carboxylate, exhibit promising antimicrobial properties. For instance, a study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives showed significant inhibition, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of thiazole derivatives. A study highlighted that specific thiazole compounds displayed potent anti-inflammatory activity in preclinical models. The mechanism involved the inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Reactions

Efficient Synthesis Methods
The synthesis of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been optimized through various methodologies. A one-pot synthesis approach has been developed that allows for the efficient production of this compound from commercially available starting materials. This method enhances yield and reduces the number of steps required for synthesis, making it a valuable technique in organic chemistry .

Case Studies in Drug Development

Case Study: Anticancer Potential
Recent investigations have explored the anticancer potential of thiazole derivatives, including ethyl 4-ethoxy-2-methylthiazole-5-carboxylate. A study reported the discovery of novel thiazole compounds that exhibited micromolar inhibition against key cancer cell targets. These compounds were shown to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Data Tables

Application Area Findings Reference
Antimicrobial ActivitySignificant inhibition against Bacillus subtilis and E. coli strains
Anti-inflammatory PropertiesPotent inhibition of pro-inflammatory cytokines in preclinical models
Synthesis MethodsOne-pot synthesis method improves yield and efficiency
Anticancer PotentialInduces apoptosis in cancer cells with micromolar inhibition against targets

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-carboxylate Derivatives

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 2 and 4, significantly altering physicochemical and biological properties:

Compound Name Substituents (Position) Key Features
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-methyl, 2-(4-pyridinyl) Pyridinyl group enhances π-π interactions; used in kinase inhibitor studies
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-methyl, 2-(CF₃-phenyl) Trifluoromethyl group increases lipophilicity and metabolic stability
Ethyl 2-amino-4-methylthiazole-5-carboxylate 4-methyl, 2-amino Amino group enables hydrogen bonding; mp 172–173°C
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-methyl, 2-(3-cyano-4-hydroxyphenyl) Polar cyano and hydroxyl groups improve aqueous solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl , cyano ) enhance stability and electrophilic reactivity.
  • Polar substituents (e.g., hydroxyl, amino ) improve solubility but may reduce membrane permeability.
  • Aromatic substituents (e.g., pyridinyl , benzimidazolyl ) facilitate π-stacking in biological targets.
Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate

Cyclization : Reaction of ethyl 2-bromoacetoacetate with nitriles or thioamides under basic conditions .

Hydrolysis and Coupling : Hydrolysis of intermediates to carboxylic acids followed by esterification or amidation .

Example: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is synthesized via a one-pot cyclization of 4-hydroxybenzonitrile with ethyl 2-chloroacetoacetate, achieving a 22.6% yield .

Physicochemical Properties

  • Melting Points: Analogous compounds exhibit melting points ranging from 172–173°C (amino-substituted ) to higher values for polar derivatives.
  • Solubility: Ethoxy and ester groups confer moderate lipophilicity, while hydroxyl/amino groups enhance water solubility .

Biological Activity

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate, highlighting relevant research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is C9H13NO3SC_9H_{13}NO_3S. The thiazole ring structure contributes significantly to the compound's reactivity and biological activity. The substituents on the thiazole ring can influence its interaction with biological targets, making it a valuable candidate for drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has shown promising antibacterial activity against various pathogens. For instance:

  • Staphylococcus epidermidis : Minimum inhibitory concentration (MIC) of 250 µg/mL.
  • Pseudomonas aeruginosa : MIC of 375 µg/mL.

These findings suggest that derivatives of this compound could be developed as potential antibacterial agents against resistant bacterial strains .

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been evaluated for its ability to scavenge free radicals and protect against oxidative stress. In vitro studies have indicated that this compound can enhance liver function by reducing oxidative damage, which is crucial in preventing various diseases related to oxidative stress .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been investigated for its effects on cancer cell lines. Preliminary studies indicate that it may inhibit specific cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in tumorigenesis.

Further research is needed to elucidate the exact mechanisms by which this compound exerts its anticancer effects .

Case Studies

  • Inhibition of HSET (KIFC1) : A study reported the discovery of a thiazole derivative with micromolar inhibition of HSET, a protein implicated in cancer cell survival. This study highlighted the potential for thiazole compounds to disrupt centrosome clustering in cancer cells, leading to increased multipolarity and cell death .
  • Diabetes Management : Another investigation into related thiazole compounds demonstrated protective effects against hyperglycemia in diabetic models, showcasing their potential role in managing diabetes through antioxidant and anti-inflammatory mechanisms .

Synthesis Methods

The synthesis of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate typically involves several steps:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the ethoxy group via nucleophilic substitution.
  • Carboxylation at the 5-position using carboxylic acid derivatives.

These methods can vary based on desired substituents and reaction conditions, allowing for the creation of a library of biologically active thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization : Start with precursors like 2-aminothiazole derivatives and ethyl chloroformate. Use phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux in anhydrous solvents (e.g., dichloromethane) to form the thiazole ring .
  • Esterification : Introduce the ethoxy group via nucleophilic substitution using sodium ethoxide (NaOEt) in ethanol at 60–80°C .
  • Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity, and catalyst concentration. Monitor yield via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, methyl at C2) and ester functionality. Compare shifts with thiazole derivatives (e.g., δ 1.3–1.5 ppm for ethyl ester protons) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths and angles (e.g., S–C bond ~1.71 Å in thiazole rings) .

Q. How can purity and stability be ensured during synthesis and storage?

  • Methodology :

  • Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via TLC or LC-MS .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding (ethoxy group with active-site residues) and hydrophobic contacts (methyl group) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data between Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate and its analogs?

  • Methodology :

  • Comparative SAR : Synthesize analogs (e.g., replacing ethoxy with methoxy or hydroxy groups) and test in parallel assays (e.g., IC₅₀ in enzyme inhibition). Use ANOVA to identify significant activity differences .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) and apply funnel plots to detect publication bias .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodology :

  • LC-HRMS : Profile reaction mixtures to detect impurities (e.g., uncyclized intermediates or oxidized products). Use isotopic patterns for fragment identification .
  • Process optimization : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.